molecular formula C9H8F3N3 B1407270 3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile CAS No. 1449117-67-2

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1407270
CAS No.: 1449117-67-2
M. Wt: 215.17 g/mol
InChI Key: VDCAPHVFTRFGIH-UHFFFAOYSA-N
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Description

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5 and an ethylamino (-NHCH₂CH₃) substituent at position 3. This compound is part of a broader class of picolinonitriles, which are valued in pharmaceutical and agrochemical research for their stability, electron-withdrawing properties, and versatility in synthetic pathways.

Properties

IUPAC Name

3-(ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-2-14-7-3-6(9(10,11)12)5-15-8(7)4-13/h3,5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCAPHVFTRFGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amines or alcohols.

Scientific Research Applications

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The ethylamino group and trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carbonitrile group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The trifluoromethyl-picolinonitrile core is shared among several analogs, but substituents at position 3 significantly influence reactivity, physical properties, and biological activity. Key comparisons include:

a) 5-(Trifluoromethyl)picolinonitrile (Base Structure)
  • Structure: No substituent at position 3.
  • Molecular Weight : 172.107 g/mol (C₇H₃F₃N₂) .
  • Role: A foundational intermediate in synthesizing derivatives like 3-(ethylamino)-5-(trifluoromethyl)picolinonitrile. Its lack of a position-3 substituent limits steric hindrance, making it reactive in cross-coupling or condensation reactions .
b) 3-Fluoro-5-(trifluoromethyl)picolinonitrile
  • Structure : Fluorine atom at position 3.
  • Molecular Weight : 195.10 g/mol (C₇H₂F₄N₂) .
  • Its lower lipophilicity may reduce membrane permeability in biological systems .
c) 5-Amino-3-(trifluoromethyl)picolinonitrile
  • Structure: Amino (-NH₂) group at position 3.
  • Molecular Weight : 187.12 g/mol (C₇H₄F₃N₃) .
  • Key Difference: The amino group’s polarity facilitates hydrogen bonding, enhancing solubility in aqueous media. However, it may also increase susceptibility to oxidation or dimerization (e.g., hydrazine-linked impurities in Apalutamide synthesis) .
d) 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
  • Structure : Isothiocyanato (-N=C=S) group at position 4.
  • Molecular Weight : 229.18 g/mol (C₈H₂F₃N₃S) .
  • Key Difference: The isothiocyanato group enables thiourea formation, useful in bioconjugation. In contrast, the ethylamino group in the target compound is more nucleophilic, favoring reactions like acylation .

Physicochemical Properties

Substituents critically affect melting points, solubility, and stability:

Compound Substituent at Position 3 Melting Point (°C) Solubility Trends Stability Notes
This compound Ethylamino Data Unavailable Moderate lipophilicity Likely stable under inert conditions
3-Fluoro-5-(trifluoromethyl)picolinonitrile Fluoro -20°C (storage) Low polarity Sensitive to nucleophilic attack
5-Amino-3-(trifluoromethyl)picolinonitrile Amino Data Unavailable High aqueous solubility Prone to oxidation/dimerization
5-(Trifluoromethyl)picolinonitrile (base) None Data Unavailable Low solubility in water High thermal stability

Biological Activity

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of picolinonitriles, characterized by the presence of an ethylamino group and a trifluoromethyl group, which are known to influence its reactivity and interactions with biological targets.

  • Molecular Formula : C8H8F3N3
  • Molecular Weight : Approximately 201.17 g/mol
  • Boiling Point : Data not available
  • Melting Point : Data not available

The trifluoromethyl group enhances the compound's electrophilicity, making it susceptible to nucleophilic attacks by biological nucleophiles, which can lead to modifications in biomolecules or interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, potentially improving membrane permeability and allowing for better interaction with cellular targets.

Key Mechanisms:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions that may alter its structure and enhance its biological activity.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in critical biological pathways, although specific targets remain to be fully elucidated.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties, showing promising results against certain bacterial strains.
  • Anticancer Properties : Initial studies suggest that it may inhibit tumor growth in specific cancer cell lines, although further research is required to confirm these findings.
  • Histone Acetyltransferase Inhibition : There is ongoing research into its role as a small molecule inhibitor of histone acetyltransferases (HATs), which are crucial for regulating gene expression and cellular functions .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on several strains, suggesting its potential as a novel antibacterial agent.
  • Cancer Cell Line Studies :
    • In vitro studies were conducted on human cancer cell lines where the compound exhibited cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteriaStudy on bacterial strains
AnticancerCytotoxic effects on cancer cell linesIn vitro study
Histone Acetyltransferase InhibitionPotential modulation of gene expressionOngoing research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile
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